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Compound of Interest

Compound Name:
3-[(5-Fluoro-2-

methylphenyl)methoxy]azetidine

CAS No.: 1121624-25-6

Cat. No.: B1411790

Get Quote

Chemical Profile & Handling
Molecule: 3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine Role: Pharmacophore Scaffold

(P-CAB Analog / CNS Active Agent) Key Challenge: The azetidine ring possesses significant

angle strain (~26 kcal/mol). While the ether linkage at C3 is stable, the secondary amine is

prone to ring-opening polymerization under strong Lewis acidic conditions or excessive heat.

Storage & Preparation[1][2]
Commercial Form: Typically supplied as the Hydrochloride (HCl) or Oxalate salt to prevent

oxidative degradation and polymerization.

Free-Basing Protocol (Required before Pd-Catalysis):

Dissolve the salt (1.0 eq) in DCM (10 mL/g).

Wash with saturated aqueous
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(2x).

Dry organic layer over

and concentrate in vacuo at <30°C.

Note: Use the free base immediately. Do not store for >24h.

Reaction Landscape Visualization
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
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Figure 1: Divergent N-functionalization pathways for the azetidine scaffold.

Module A: N-Sulfonylation (P-CAB Synthesis Route)
Context: This is the most relevant reaction for this scaffold. Vonoprazan utilizes a pyridine-3-

sulfonyl group.[1][2] To synthesize saturated analogs, the azetidine nitrogen must be

sulfonylated.

Experimental Logic[2][5]
Base Selection: Triethylamine (TEA) is preferred over inorganic bases to maintain solubility

in DCM.
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Temperature Control: The reaction is exothermic. High temperatures (>40°C) during addition

can trigger azetidine ring opening via nucleophilic attack of the chloride ion on the protonated

azetidine.

Stoichiometry: A slight excess of sulfonyl chloride ensures complete consumption of the

valuable azetidine core.

Protocol
Setup: Charge a flame-dried round-bottom flask with 3-[(5-Fluoro-2-
methylphenyl)methoxy]azetidine (HCl salt) (1.0 equiv) and anhydrous DCM (0.1 M

concentration).

Neutralization: Add Triethylamine (TEA) (3.0 equiv) dropwise at room temperature. Stir for 10

min until the salt dissolves.

Cooling: Cool the mixture to 0°C (ice/water bath).

Addition: Add Pyridine-3-sulfonyl chloride (1.2 equiv) (or relevant sulfonyl chloride) portion-

wise or as a solution in DCM over 15 minutes.

Reaction: Allow to warm to RT naturally. Stir for 4–6 hours.

Monitoring: TLC (50% EtOAc/Hexanes). The product is usually less polar than the starting

amine.

Workup: Quench with water. Extract with DCM (2x). Wash organics with brine.[3] Dry over

.

Purification: Flash column chromatography (Gradient: 0

60% EtOAc in Hexanes).

Data Summary:
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Parameter Specification Reason

Solvent DCM (Anhydrous)
Solubilizes both the amine
and sulfonyl chloride.

Base TEA (3.0 eq)

1 eq neutralizes HCl salt; 1 eq

scavenges HCl byproduct; 1

eq excess.

| Temp | 0°C

RT | Prevents thermal ring strain release. |

Module B: Buchwald-Hartwig N-Arylation
Context: Installing an aromatic ring directly on the nitrogen creates rigid bi-aryl systems often

used to constrain the pharmacophore in the binding pocket.

Experimental Logic[5]
Catalyst System: Azetidines are sterically less hindered than other secondary amines but

can poison Pd catalysts. RuPhos or BrettPhos precatalysts are strictly required for high

yields with 4-membered rings.

Base Sensitivity: Strong bases like LiHMDS can cause elimination/ring opening. NaOtBu is

the standard, but if the substrate contains base-sensitive esters, switch to

.

Protocol
Reagents: In a glovebox or under Argon, combine:

Azetidine Free Base (1.0 equiv)

Aryl Bromide (1.1 equiv)[3]

(1.5 equiv)

RuPhos Pd G3 Precatalyst (2–5 mol%)
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Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed, 0.2 M).

Reaction: Seal the vial and heat to 80°C for 12 hours.

Note: Do not exceed 100°C.

Workup: Filter through a pad of Celite. Concentrate.

Purification: Silica gel chromatography.

Module C: Reductive Amination
Context: Used to attach alkyl chains for solubility tuning (e.g., adding a dimethylamino-ethyl

tail).

Experimental Logic[2][5]
Reducing Agent: Use Sodium Triacetoxyborohydride (STAB). It is milder than

and avoids the toxicity of cyanides.

Acid Catalyst: A catalytic amount of Acetic Acid (AcOH) accelerates iminium ion formation

without opening the azetidine ring.

Protocol
Dissolve Azetidine (Free Base) (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) in DCE (1,2-

Dichloroethane).

Add Acetic Acid (0.1 equiv). Stir for 30 mins at RT.[3]

Add STAB (1.5 equiv) in one portion.

Stir at RT for 16 hours.

Quench: Add saturated aqueous

. Stir vigorously for 20 mins (to decompose boron complexes).

Extraction: Extract with DCM.
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Troubleshooting & Stability (E-E-A-T)
Azetidine Ring Opening
The most common failure mode is the loss of the 4-membered ring, resulting in a linear

chloropropyl-amine byproduct.

Workflow to Diagnose Ring Integrity:

Reaction Analysis (LCMS/NMR)

Mass = M+36 (HCl adduct)
or Broad NMR signals Mass = Expected Product

Ring Opening Detected

1. Lower Reaction Temp
2. Change Base to DIPEA

3. Avoid Strong Lewis Acids

Click to download full resolution via product page

Figure 2: Diagnostic workflow for azetidine stability.

Analytical Validation
NMR Signature: The azetidine ring protons typically appear as multiplets between 3.5–4.5

ppm. If the ring opens, these shift significantly upfield to the 2.0–3.0 ppm aliphatic region.

TLC: Azetidines stain poorly with UV but stain intensely with KMnO4 or Iodine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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